molecular formula C20H23ClN4O3S B2992258 5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-74-9

5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2992258
CAS No.: 898345-74-9
M. Wt: 434.94
InChI Key: DHZVWPRUDCMESC-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ( 898345-74-9) is a chemical compound with a molecular formula of C20H23ClN4O3S and a molecular weight of 434.94 g/mol . This complex molecule features a 1,4-dioxa-8-azaspiro[4.5]decane system, a spirocyclic structure that is often employed in medicinal chemistry to influence the compound's three-dimensional shape, metabolic stability, and binding properties . The core structure integrates a 2-ethylthiazolo[3,2-b][1,2,4]triazole, a fused heterocyclic system that may contribute to significant biological activity, making it a candidate for investigation in various pharmacological screening programs. The presence of the 3-chlorophenyl moiety further enhances its potential as a scaffold for interacting with biological targets. Suppliers offer this compound with a guaranteed purity of 90% or higher, available in quantities ranging from 1mg to 100mg to support early-stage research and discovery efforts . The compound's calculated properties include a topological polar surface area of approximately 100 Ų and an XLogP3 value of 3.8, which provide initial insights into its potential permeability characteristics . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-4-3-5-14(21)12-13)24-8-6-20(7-9-24)27-10-11-28-20/h3-5,12,16,26H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZVWPRUDCMESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential biological activities that are currently being explored in various research contexts. This article aims to summarize the existing knowledge regarding its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features several notable structural components:

  • Chlorophenyl group : Known for its role in enhancing biological activity through interactions with various receptors.
  • Spirocyclic system : Provides unique conformational flexibility which may influence its biological interactions.
  • Thiazolo-triazole moiety : Implicated in various biological activities including antimicrobial and anticancer properties.

Molecular Formula

The molecular formula of the compound is C19H21ClN4O3SC_{19}H_{21}ClN_4O_3S with a molar mass of approximately 404.91 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.
  • Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors) influencing signal transduction pathways that are crucial for cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against certain pathogens.

Antimicrobial Properties

Research indicates that thiazole and triazole derivatives often display significant antimicrobial activity. For example:

  • Case Study 1 : A related thiazole derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

The compound's structural features may confer anticancer properties:

  • Case Study 2 : Similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves inducing apoptosis or inhibiting cell proliferation.

Research Findings

A summary of key findings from recent studies on the biological activity of related compounds includes:

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialThiazole derivativesInhibition of bacterial growth
AnticancerTriazole derivativesInduction of apoptosis in cancer cells
Enzyme inhibitionVarious analogsModulation of metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazolo-triazol derivatives with diverse substitutions. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Key Differences

Compound Name Molecular Formula Key Substituents Molecular Weight Structural Features References
Target Compound :
5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Not explicitly provided - 3-Chlorophenyl
- 1,4-dioxa-8-azaspiro[4.5]decan-8-yl
- 2-Ethyl thiazolo-triazol
Estimated ~480–520 - Spirocyclic ether-amine system
- Chlorophenyl at meta position
- Ethyl side chain
Analog 1 :
5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Not provided - 4-Chlorophenyl
- Furan-2-yl
N/A - Para-chlorophenyl
- Furan substituent (enhanced π-π interactions)
Analog 2 :
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
C₂₅H₂₈ClN₅O₃S - Piperazinyl
- 4-Ethoxy-3-methoxyphenyl
514.04 - Piperazine ring (improves solubility)
- Polar ethoxy/methoxy groups
Analog 3 :
5-((2-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
C₂₂H₂₁ClN₄OS - 2-Chlorophenyl
- Dihydroisoquinolinyl
424.9 - Ortho-chlorophenyl
- Rigid dihydroisoquinoline scaffold
Analog 4 :
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Not provided - Thiophen-2-yl
- Furan-2-yl
N/A - Thiophene (electron-rich heterocycle)
- Dual heteroaromatic substituents

Critical Analysis of Structural and Functional Variations

Chlorophenyl Position :

  • The target compound ’s 3-chlorophenyl group may offer distinct steric and electronic effects compared to Analog 1 (4-chlorophenyl) and Analog 3 (2-chlorophenyl). Para-substitution (Analog 1) often enhances symmetry and crystallinity, while meta-substitution (target) could disrupt packing, improving solubility .

Core Heterocycle Modifications: Analog 2 replaces the spirocyclic system with a piperazine ring, introducing basicity and hydrogen-bonding capacity, which may enhance CNS penetration .

Side-Chain Effects :

  • The ethyl group in the target compound and Analog 3 likely improves metabolic stability compared to methyl (Analog 2) or furan (Analog 1).
  • Polar substituents in Analog 2 (ethoxy/methoxy) could enhance water solubility but reduce blood-brain barrier permeability .

Spirocyclic vs. In contrast, Analog 3’s dihydroisoquinoline imposes rigidity but limits flexibility for target adaptation .

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